(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one CAS 1319737-99-9 properties
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one CAS 1319737-99-9 properties
An In-Depth Technical Guide to (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one (CAS 1319737-99-9): A Core Scaffold for Modern Therapeutics
Introduction: The Significance of a Chiral Building Block
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a chiral heterocyclic compound that serves as a pivotal structural motif and key synthetic intermediate in medicinal chemistry. While a simple molecule in its own right, its true significance lies in its role as the foundational core for the oxazolidinone class of therapeutics. This class represents one of the most important advances in antibacterial agents in recent decades, primarily due to a unique mechanism of action that confers activity against a wide array of multi-drug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1][2]. The first member of this class to receive regulatory approval, Linezolid, incorporates this essential scaffold and has set a precedent for its utility[1][3][4]. Beyond its established role in antibacterial drug discovery, the versatile oxazolidinone core has been explored for a range of other therapeutic applications, including antithrombotic agents and treatments for central nervous system disorders[5][6][7].
This guide provides an in-depth technical overview of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one, intended for researchers, chemists, and drug development professionals. It will cover the compound's fundamental properties, its critical role and mechanism of action within the broader oxazolidinone class, validated synthetic strategies for its incorporation into more complex molecules, and essential safety protocols.
Physicochemical and Structural Properties
The fundamental properties of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one are summarized below. This data is critical for its use in synthesis, including solubility considerations, reaction stoichiometry, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1319737-99-9 | [8] |
| Molecular Formula | C₄H₈N₂O₂ | [8] |
| Molecular Weight | 116.12 g/mol | [8] |
| Synonym(s) | (S)-5-(aminomethyl)oxazolidin-2-one | |
| InChI Key | HUHZAMBLEKHDBP-VKHMYHEASA-N | [8] |
| Typical Purity | ≥96% | [8] |
| Related Compound (HCl Salt) | CAS: 1638763-83-3; MW: 152.58 g/mol | [9] |
The Oxazolidinone Core: A Unique Mechanism of Action in Antibacterials
The therapeutic power of drugs derived from (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one stems from the novel mechanism of action of the oxazolidinone class. Unlike many other antibiotics that target later stages of protein elongation or cell wall synthesis, oxazolidinones act at the very genesis of bacterial protein synthesis[2][10].
Pillar of Expertise: Causal Explanation The unique mechanism is the primary reason for the lack of cross-resistance with other antibiotic classes. By targeting the initiation step, oxazolidinones circumvent resistance mechanisms that have evolved to combat drugs acting on subsequent elongation steps.
The key mechanistic steps are as follows:
-
Target Binding: Oxazolidinones selectively bind to the 50S large ribosomal subunit of the bacterial ribosome[2].
-
Site of Interaction: The binding site is located on the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC)[3].
-
Inhibition of Initiation Complex: This binding event physically obstructs the correct positioning of the initiator N-formylmethionyl-tRNA (fMet-tRNA) at the ribosomal P-site[10][11].
-
Prevention of Translation: By preventing the formation of a functional 70S initiation complex, the synthesis of all bacterial proteins is halted before the first peptide bond can be formed, leading to a bacteriostatic effect[2][10][11].
Synthetic Strategies & Methodologies
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is rarely the final therapeutic agent but rather a crucial chiral intermediate. Synthetic campaigns typically focus on its derivatization, most commonly through N-arylation of the oxazolidinone ring nitrogen and acylation or sulfonylation of the C5-aminomethyl side chain[12][13].
A common and field-proven synthetic approach involves building the N-aryl oxazolidinone core first, followed by revealing the key aminomethyl group from a protected precursor. The following protocol is a representative example of a key deprotection step to yield the target amine functionality, adapted from methodologies used in the synthesis of novel oxazolidinone derivatives[5][12].
Protocol: Deprotection of a Phthalimide Precursor to Yield the Primary Amine
This protocol describes the liberation of the (5S)-5-(aminomethyl) group from its phthalimide-protected precursor. Phthalimide is an excellent protecting group for primary amines as it is robust to many reaction conditions and can be cleaved cleanly under specific nucleophilic attack.
Expertise & Trustworthiness: This method is self-validating. The choice of hydrazine hydrate is causal; it acts as a potent dinucleophile that attacks the carbonyls of the phthalimide ring, leading to an irreversible cyclization to form the highly stable phthalhydrazide byproduct, which drives the reaction to completion. The success of the reaction is validated by the disappearance of the starting material (monitored by TLC or LC-MS) and the characterization of the final product via NMR and Mass Spectrometry to confirm the presence of the free amine and the correct mass.
Materials & Reagents:
-
2-({(5S)-3-[Aryl]-2-oxo-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione (Protected Precursor, 1.0 equiv)
-
Methanol (or Ethanol)
-
Hydrazine hydrate (aqueous solution, ~5.0 equiv)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the phthalimide-protected oxazolidinone precursor (1.0 equiv) in methanol (approx. 2-3 mL per gram of starting material).
-
Reagent Addition: At ambient temperature (25-30 °C), add the aqueous solution of hydrazine hydrate (5.0 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 60-65 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. A dense white precipitate (phthalhydrazide) will typically form.
-
Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with deionized water (approx. 10 mL per gram of starting material).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (2 x 10 mL per gram of starting material). Note: For some derivatives, a pH adjustment with sodium bicarbonate may be necessary to ensure the amine is in its free base form for efficient extraction.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude (5S)-5-(aminomethyl)-3-[Aryl]-1,3-oxazolidin-2-one derivative.
-
Purification & Validation: The crude product can be used directly or purified further by flash column chromatography on silica gel. The final structure and purity must be validated by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Safety and Handling
While data on the specific topic compound is limited to vendor information, the hydrochloride salt provides guidance on the potential hazards of the structural class[9]. Standard laboratory procedures for handling chemical intermediates should be strictly followed.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[14][15]. Ensure eyewash stations and safety showers are readily accessible[14].
-
Personal Protective Equipment (PPE):
-
GHS Hazards (based on HCl salt):
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[14].
Conclusion
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one is a cornerstone of modern medicinal chemistry, particularly in the fight against antimicrobial resistance. Its value is not as an end product but as a high-value, chiral building block that enables the synthesis of potent oxazolidinone therapeutics. A thorough understanding of its properties, the mechanism of action it imparts, and the synthetic protocols for its manipulation are essential for researchers aiming to develop the next generation of drugs in this vital chemical class. The methodologies and principles outlined in this guide provide a solid foundation for the successful application of this compound in drug discovery and development programs.
References
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. National Center for Biotechnology Information (PMC). [Link]
-
One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent. ACS Infectious Diseases. [Link]
-
Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. Research Journal of Pharmacy and Technology. [Link]
-
Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Taylor & Francis Online. [Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. [Link]
-
5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. PubChem. [Link]
-
A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. ACS Publications. [Link]
-
Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. ResearchGate. [Link]
-
A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica. [Link]
-
Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. ResearchGate. [Link]
-
The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]
-
Oxazolidinones mechanism of action: inhibition of the first peptide bond formation. PubMed. [Link]
-
Mechanism of action of the oxazolidinone antibacterial agents. PubMed. [Link]
-
ISOPROPYL ALCOHOL 99%. USA Lab. [Link]
-
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Isopropanol 99% USP. ChemCentral.com. [Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. National Center for Biotechnology Information (PMC). [Link]
- Aminomethyl-5 oxazolidinic derivatives and therapeutic use thereof.
-
Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. MDPI. [Link]
-
1,3-OXAZOLIDIN-5-ONES DERIVED FROM PROLINE AS CHIRAL COMPONENTS IN THE SYNTHESIS OF PREDICTIVE ENANTIOSELECTIVE COUPLING REAGENT. Biblioteka Nauki. [Link]9369.pdf)
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 6. Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4476136A - Aminomethyl-5 oxazolidinic derivatives and therapeutic use thereof - Google Patents [patents.google.com]
- 8. (5S)-5-(Aminomethyl)-1,3-oxazolidin-2-one | 1319737-99-9 [sigmaaldrich.com]
- 9. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | C4H9ClN2O2 | CID 91800849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxazolidinones mechanism of action: inhibition of the first peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
- 16. 5-(Aminomethyl)-1,3-oxazolidin-2-one 97% | CAS: 119736-09-3 | AChemBlock [achemblock.com]






